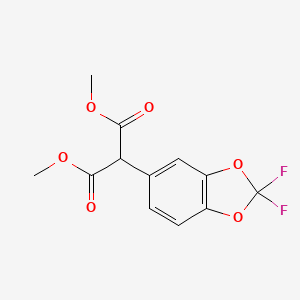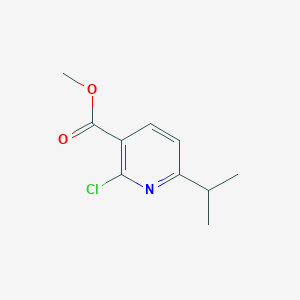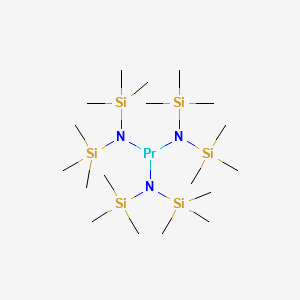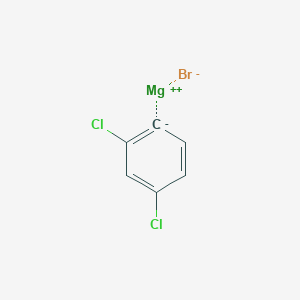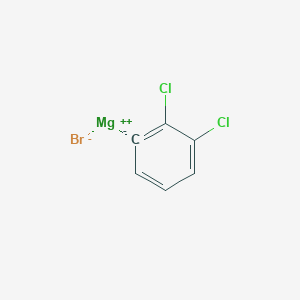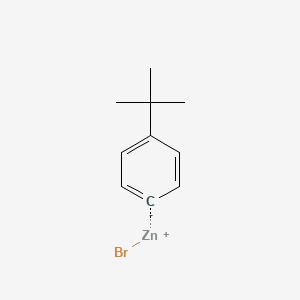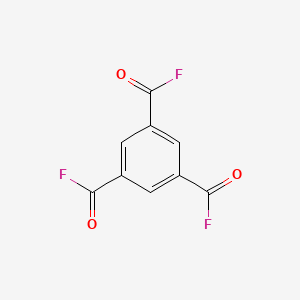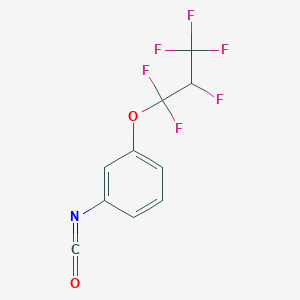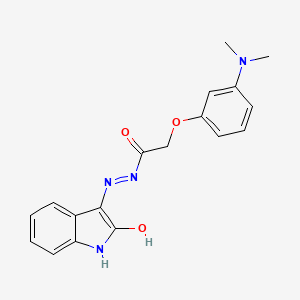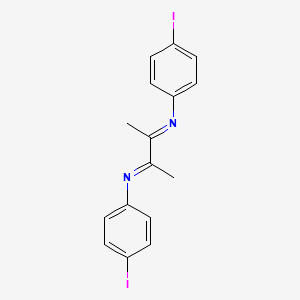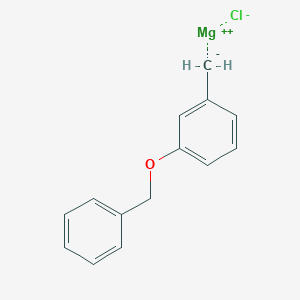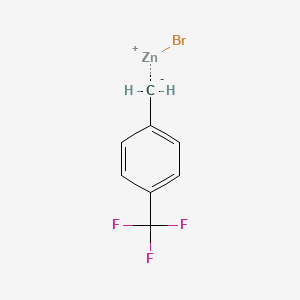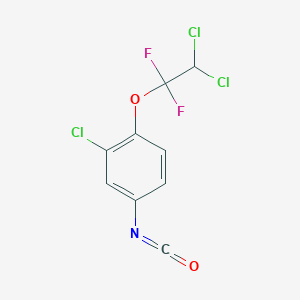
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and isocyanate groups, as well as a dichloro-difluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate typically involves the reaction of 3-chlorophenol with 2,2-dichloro-1,1-difluoroethanol under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a coupling reagent, such as diisopropylcarbodiimide (DIC), to facilitate the formation of the isocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate can undergo various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form a corresponding urea derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products Formed:
Urea Derivatives: Resulting from the oxidation of the isocyanate group.
Amines: Resulting from the reduction of the isocyanate group.
Substituted Derivatives: Resulting from substitution reactions involving chlorine and fluorine atoms.
Applications De Recherche Scientifique
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives and amines.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive nature and ability to form strong chemical bonds.
Mécanisme D'action
The mechanism by which 3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate exerts its effects involves the formation of covalent bonds with molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate derivatives. These reactions typically proceed through a nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbon of the isocyanate group.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by forming covalent bonds with their active sites.
Receptors: It can bind to receptors, altering their activity and signaling pathways.
Polymers: In material science, it can react with polymers to form cross-linked networks, enhancing the mechanical properties of the materials.
Comparaison Avec Des Composés Similaires
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate is unique due to its combination of chlorine, fluorine, and isocyanate groups. Similar compounds include:
4-Chloro-3-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate: Similar structure but with different positions of substituents.
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl amine: Similar core structure but with an amine group instead of isocyanate.
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenol: Similar core structure but without the isocyanate group.
Propriétés
IUPAC Name |
2-chloro-1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F2NO2/c10-6-3-5(15-4-16)1-2-7(6)17-9(13,14)8(11)12/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXHHHDOYKPAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)OC(C(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
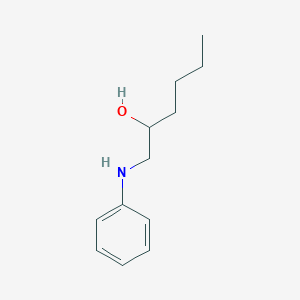
![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B6360281.png)
